molecular formula C13H10N2O3 B8732562 5-Cinnamylidene-1,3-diazinane-2,4,6-trione CAS No. 23450-49-9

5-Cinnamylidene-1,3-diazinane-2,4,6-trione

Cat. No. B8732562
M. Wt: 242.23 g/mol
InChI Key: CRQHPZFBGAKYRX-QPJJXVBHSA-N
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Patent
US04124760

Procedure details

Barbituric acid (10.0 g) was dissolved in water (150 ml) at reflux, and the solution was stirred vigorously and maintained at just below refluxing point while freshly distilled cinnamaldehyde (10.3 g) was added slowly: a yellow precipitate formed almost immediately. After the addition, the mixture was stirred and maintained at just below refluxing point for 1 hour to complete the reaction. The product was filtered off, washed several times with hot water and then with cold ethanol, and then dried to give yellow 5-cinnamylidenebarbituric acid (18 g, 96% theoretical yield) m.p. 268°-70° (decomp).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Name
5-cinnamylidenebarbituric acid
Yield
96%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:8](=[O:9])[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[CH:10](=O)[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>O>[CH:10](=[C:7]1[C:5](=[O:6])[NH:4][C:2](=[O:3])[NH:1][C:8]1=[O:9])[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C(=O)NC(=O)CC1=O
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained at just
ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
a yellow precipitate formed almost immediately
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
maintained at just
TEMPERATURE
Type
TEMPERATURE
Details
below refluxing point for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed several times with hot water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with cold ethanol, and then dried

Outcomes

Product
Name
5-cinnamylidenebarbituric acid
Type
product
Smiles
C(C=CC1=CC=CC=C1)=C1C(NC(NC1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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